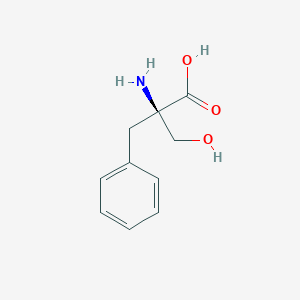
alpha-Hydroxymethylphenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Hydroxymethylphenylalanine is a derivative of the essential amino acid phenylalanine It features a hydroxymethyl group attached to the alpha carbon of the phenylalanine molecule
準備方法
Synthetic Routes and Reaction Conditions
Alpha-Hydroxymethylphenylalanine can be synthesized through several methods. One common approach involves the Mannich reaction, where phenylalanine is reacted with formaldehyde and a primary or secondary amine. This reaction typically requires acidic conditions and can be carried out at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using asymmetric hydrogenation techniques. This method ensures high yield and purity of the compound. The process includes the use of chiral catalysts to achieve the desired stereochemistry .
化学反応の分析
Types of Reactions
Alpha-Hydroxymethylphenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form alpha-methylphenylalanine.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Alpha-carboxyphenylalanine.
Reduction: Alpha-methylphenylalanine.
Substitution: Alpha-halogenated phenylalanine derivatives.
科学的研究の応用
Alpha-Hydroxymethylphenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various pharmaceuticals and as a research chemical.
作用機序
The mechanism of action of alpha-Hydroxymethylphenylalanine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The hydroxymethyl group allows for unique interactions with molecular targets, potentially leading to different biological effects compared to phenylalanine .
類似化合物との比較
Similar Compounds
Phenylalanine: The parent compound, lacking the hydroxymethyl group.
Tyrosine: Another amino acid with a hydroxyl group on the aromatic ring.
Alpha-Methylphenylalanine: A derivative with a methyl group instead of a hydroxymethyl group.
Uniqueness
Alpha-Hydroxymethylphenylalanine is unique due to the presence of the hydroxymethyl group, which imparts different chemical and biological properties. This functional group allows for additional hydrogen bonding and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
(2R)-2-amino-2-benzyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5,12H,6-7,11H2,(H,13,14)/t10-/m1/s1 |
InChIキー |
ZMNNAJIBOJDHAF-SNVBAGLBSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@](CO)(C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(CO)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


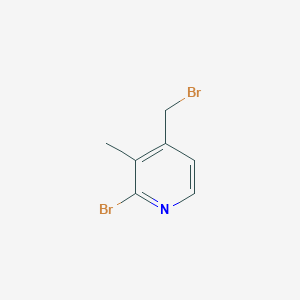
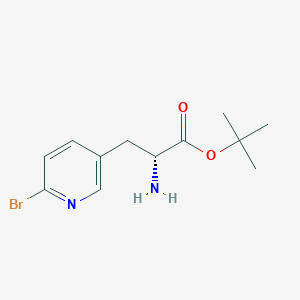
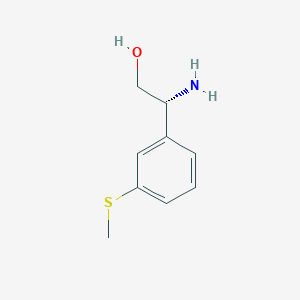
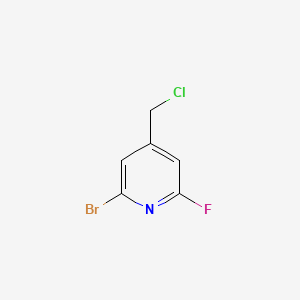
![N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B13118331.png)
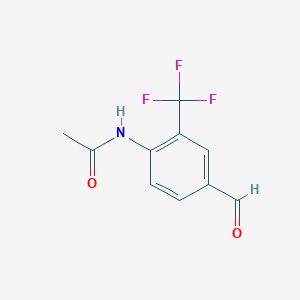

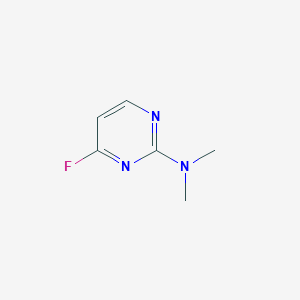

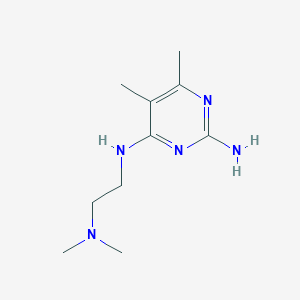

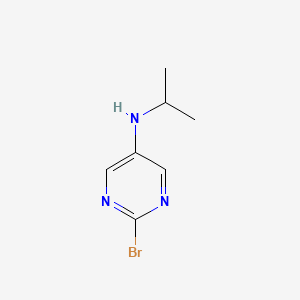

![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)
